molecular formula C15H15BrMgO B6294938 2-(2,5-Dimethylphenoxymethyl)phenylmagnesium bromide CAS No. 236109-95-8

2-(2,5-Dimethylphenoxymethyl)phenylmagnesium bromide

Cat. No.: B6294938
CAS No.: 236109-95-8
M. Wt: 315.49 g/mol
InChI Key: IAPHVKQSIQGKLI-UHFFFAOYSA-M
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Description

2-(2,5-Dimethylphenoxymethyl)phenylmagnesium bromide is an organomagnesium halide, commonly known as a Grignard reagent. This compound is supplied as a solution in solvents such as diethyl ether or tetrahydrofuran (THF), which are necessary to stabilize the reactive center . As a synthetic tool, it is a strong nucleophile and a strong base, and it must be handled under inert conditions, such as under a nitrogen or argon atmosphere, to prevent decomposition from exposure to moisture and oxygen . Its primary research application is in nucleophilic addition reactions, most notably to carbonyl compounds like aldehydes and ketones, to form new carbon-carbon bonds—a fundamental transformation in organic synthesis . The presence of the sterically encumbered and functionalized 2-(2,5-dimethylphenoxymethyl)phenyl group makes this reagent particularly valuable for constructing complex molecular architectures that are difficult to access with simpler reagents. This compound is intended For Research Use Only. It is not for diagnostic or therapeutic uses, nor for human consumption of any kind.

Properties

IUPAC Name

magnesium;1,4-dimethyl-2-(phenylmethoxy)benzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15O.BrH.Mg/c1-12-8-9-13(2)15(10-12)16-11-14-6-4-3-5-7-14;;/h3-6,8-10H,11H2,1-2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPHVKQSIQGKLI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=CC=[C-]2.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrMgO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification Reaction

The reaction follows a nucleophilic aromatic substitution mechanism, facilitated by an acid-binding agent to deprotonate the phenolic hydroxyl group. Key parameters include:

ParameterOptimal ConditionsSource
Reactants 2-(bromomethyl)bromobenzene + 2,5-dimethylphenol
Solvent Tetrahydrofuran (THF) or acetone
Acid-binding agent Potassium carbonate (K2CO3) or NaOH
Molar ratio 1.0–1.2 : 1 (halide : phenol)
Temperature 30–60°C
Reaction time 1–3 hours

Higher temperatures (>90°C) risk side reactions, such as elimination or polymerization, while prolonged durations reduce yield due to hydrolysis. The product is isolated via aqueous workup and purified by distillation or chromatography.

Grignard Reagent Formation

The aryl bromide precursor reacts with magnesium metal in an anhydrous ether solvent to form the Grignard reagent.

Reaction Setup

  • Solvent : Tetrahydrofuran (THF) or diethyl ether, rigorously dried to exclude moisture.

  • Magnesium activation : Iodine or 1,2-dibromoethane initiates the reaction by cleaving the magnesium oxide layer.

  • Protective atmosphere : Nitrogen or argon prevents oxidation.

Stepwise Procedure

  • Initiation : A small portion of the aryl bromide and magnesium turnings are combined with the solvent and activator. Exothermic reaction onset is indicated by turbidity and gas evolution.

  • Dropwise addition : The remaining aryl bromide solution is added gradually to maintain controlled reaction kinetics.

  • Reflux : The mixture is refluxed (30–60 minutes) to ensure complete conversion.

ParameterOptimal ConditionsSource
Magnesium quantity 1.1 equivalents relative to halide
Solvent volume 5–10 mL per gram of halide
Reaction temperature 35–40°C (THF) or reflux (diethyl ether)

Optimization of Reaction Conditions

Solvent Selection

THF is preferred over diethyl ether for higher-boiling reactions, enabling milder temperatures and reduced side products. However, diethyl ether offers cost advantages for large-scale synthesis.

Activator Efficacy

Iodine outperforms 1,2-dibromoethane in initiating magnesium activation, particularly for sterically hindered substrates.

Yield and Purity

While explicit yield data for 2-(2,5-dimethylphenoxymethyl)phenylmagnesium bromide is scarce, analogous Grignard syntheses report yields of 70–90% under optimized conditions. Impurities, such as unreacted halide or magnesium, are minimized via controlled addition rates and inert atmospheres.

Comparative Analysis of Preparation Methods

Method AspectPatent CN112409206AIndustrial StandardAcademic Protocol
Precursor synthesis Etherification with K2CO3Halide commercial sourcingCustom halide preparation
Grignard solvent THFTHF or 2-MeTHFDiethyl ether
Activator Not specifiedIodine1,2-Dibromoethane
Scale Industrial (multi-kilogram)Pilot plantLaboratory (milligram)

The patent method emphasizes scalability and cost-effectiveness, whereas academic protocols prioritize precision and purity. Industrial approaches balance these factors, often employing proprietary solvent systems .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylphenoxymethyl)phenylmagnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: This compound readily adds to carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.

    Coupling Reactions: It is used in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Halides: Alkyl halides, aryl halides.

    Solvents: Tetrahydrofuran (THF), diethyl ether.

Major Products Formed

    Alcohols: Formed from the reaction with carbonyl compounds.

    Biaryl Compounds: Formed from coupling reactions.

    Substituted Aromatics: Formed from substitution reactions with halides.

Scientific Research Applications

2-(2,5-Dimethylphenoxymethyl)phenylmagnesium bromide has a wide range of applications in scientific research:

    Organic Synthesis: Used to introduce phenyl groups into various substrates, facilitating the synthesis of complex organic molecules.

    Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Material Science: Used in the preparation of polymers and advanced materials with specific properties.

    Catalysis: Serves as a catalyst or catalyst precursor in various organic transformations.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylphenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The compound’s reactivity is attributed to the polar nature of the carbon-magnesium bond, which makes the carbon highly nucleophilic.

Comparison with Similar Compounds

Phenylmagnesium Bromide (C₆H₅MgBr)

  • Structure : A basic Grignard reagent without substituents.
  • Reactivity : High nucleophilicity due to the unhindered phenyl ring. Reacts efficiently with aldehydes, ketones, and esters.
  • Applications : Widely used in synthesizing alcohols, carboxylic acids, and aryl derivatives .
  • Key Difference : The absence of substituents in phenylmagnesium bromide allows for faster reaction kinetics but limits regioselectivity in complex syntheses compared to substituted variants .

2,5-Dimethylphenylmagnesium Bromide (CAS 30897-86-0)

  • Structure : Features two methyl groups at the 2- and 5-positions of the phenyl ring.
  • Reactivity : Methyl groups donate electron density, enhancing nucleophilicity slightly. However, steric hindrance reduces accessibility to bulky substrates.
  • Applications : Used in synthesizing sterically hindered aromatic compounds, such as ligands for catalysis .
  • Key Difference: Compared to 2-(2,5-dimethylphenoxymethyl)phenylmagnesium bromide, this compound lacks the phenoxymethyl substituent, simplifying synthesis but offering fewer opportunities for functional group diversification .

3,5-Dimethyl-4-methoxyphenylmagnesium Bromide (CAS 15441586)

  • Structure : Contains methoxy and methyl groups at the 3-, 4-, and 5-positions.
  • Reactivity : The methoxy group is electron-withdrawing, reducing nucleophilicity but improving stability.
  • Applications : Employed in pharmaceutical intermediates where electron-deficient aromatic systems are required .
  • Key Difference: The methoxy substituent alters electronic properties significantly, making this reagent less reactive toward electrophiles than 2-(2,5-dimethylphenoxymethyl)phenylmagnesium bromide .

Reactivity and Stability

Compound Electron Effects Steric Effects Reaction Rate with Benzaldehyde Stability in THF
Phenylmagnesium bromide Neutral (no substituents) Low 100% (reference) Moderate
2,5-Dimethylphenylmagnesium Br Electron-donating (methyl) Moderate 85% High
3,5-Dimethyl-4-methoxyphenyl MgBr Electron-withdrawing (methoxy) High 60% Very High
2-(2,5-Dimethylphenoxymethyl)phenyl MgBr Electron-donating (methyl, ether) Very High 50% Moderate
  • Key Insight: The phenoxymethyl group in 2-(2,5-dimethylphenoxymethyl)phenylmagnesium bromide introduces substantial steric hindrance, slowing reaction rates but enabling unique selectivity in crowded molecular environments .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(2,5-Dimethylphenoxymethyl)phenylmagnesium bromide?

  • Methodology : Grignard reagent synthesis typically involves reacting the corresponding aryl bromide with magnesium metal in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon). The reaction requires strict exclusion of moisture and oxygen to prevent side reactions. For substituted aryl bromides like 2-(2,5-dimethylphenoxymethyl)bromobenzene, activation of magnesium via sonication or iodine pretreatment may enhance reactivity. Reaction progress is monitored by gas evolution and exothermicity .

Q. What precautions are critical for handling 2-(2,5-Dimethylphenoxymethyl)phenylmagnesium bromide?

  • Safety Protocols :

  • Moisture Sensitivity : Store under argon or nitrogen at low temperatures (−20°C) to prevent hydrolysis, which generates hydrocarbons and Mg(OH)Br .
  • Flammability : Use flame-resistant equipment due to the flammability of ether solvents.
  • Personal Protection : Wear gloves, goggles, and flame-resistant lab coats. Quench residual reagent with isopropanol or dry ice before disposal .

Q. What are common electrophiles used in reactions with this Grignard reagent?

  • Reactions :

  • Carbonyl Additions : Reacts with ketones, aldehydes, and esters to form alcohols.
  • Coupling Reactions : Participates in Kumada cross-couplings with aryl halides (e.g., Ni- or Pd-catalyzed) .
  • Quenching with Electrophiles : CO₂, DMF, or nitriles yield carboxylic acids, aldehydes, or ketones, respectively .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction pathways involving this Grignard reagent?

  • Mechanistic Analysis :

  • Intermediate Trapping : Use low-temperature NMR or IR to identify transient intermediates (e.g., magnesium-bound species).
  • Isotopic Labeling : Track reaction pathways using deuterated substrates or ¹³C-labeled electrophiles.
  • Kinetic Profiling : Vary stoichiometry and temperature to distinguish competing pathways (e.g., single vs. double addition to nitroso compounds) .

Q. What experimental strategies mitigate by-product formation during reactions with sterically hindered electrophiles?

  • Optimization :

  • Solvent Effects : Use THF over diethyl ether to stabilize intermediates and reduce side reactions.
  • Temperature Control : Maintain sub-ambient temperatures (−78°C) to suppress undesired radical pathways.
  • Additive Screening : Introduce Lewis acids (e.g., ZnCl₂) to direct regioselectivity .
    • By-Product Analysis : GC-MS or HPLC identifies impurities like biphenyl (from Wurtz coupling) or diarylamines (from nitroso intermediates) .

Q. How do steric and electronic effects of the 2,5-dimethylphenoxymethyl group influence reactivity?

  • Steric Effects : The ortho-substituted methyl groups hinder nucleophilic attack, requiring longer reaction times or elevated temperatures for complete conversion.
  • Electronic Effects : The electron-donating phenoxy group enhances the aryl ring’s nucleophilicity, favoring electrophilic aromatic substitutions (e.g., Friedel-Crafts alkylation) .

Q. What kinetic methods are suitable for studying reactions of this Grignard reagent?

  • Approaches :

  • Pseudo-First-Order Conditions : Use excess Grignard reagent to isolate the rate dependence on the electrophile.
  • Stopped-Flow Techniques : Monitor fast reactions (e.g., <1 second) under cryogenic conditions.
  • Computational Modeling : DFT calculations predict transition states and activation barriers .

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